4-Amino-3-bromo-5-fluorobenzonitrile
Overview
Description
4-Amino-3-bromo-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a benzonitrile derivative with bromide and fluoride functional groups .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-bromo-5-fluorobenzonitrile consists of a benzene ring substituted with amino, bromo, and fluoro groups, and a nitrile group . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Halogenated Benzoic Acids
Research by Zhou Peng-peng (2013) discusses the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis. This method is noted for its low cost and mild reaction conditions, suggesting potential industrial scale applications (Zhou Peng-peng, 2013).
Halodeboronation of Aryl Boronic Acids
A study by Ronald H. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile using a NaOMe-catalyzed bromodeboronation method. This study highlights the generality of the halodeboronation process for a series of aryl boronic acids (Szumigala et al., 2004).
Fluorous Synthetic Route
The work by W. Ang et al. (2013) demonstrates a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method enables efficient cyclization and facile separation of the product using fluorous solid-phase extraction (Ang et al., 2013).
Advanced Chemical Applications
Precursor for PET Radioligand Synthesis
M. Gopinathan et al. (2009) describe an improved synthesis method for a precursor used in PET radioligand synthesis, employing a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile (Gopinathan et al., 2009).
CO2 Chemical Fixation
Toshihiro Kimura et al. (2012) report the use of 2-aminobenzonitriles, including 2-amino-5-fluorobenzonitrile, in the chemical fixation of CO2 to form quinazoline-2,4(1H,3H)-diones, demonstrating a high-yield, atmospheric pressure process (Kimura et al., 2012).
Safety and Hazards
4-Amino-3-bromo-5-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-amino-3-bromo-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEADHWFVOCKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651698 | |
Record name | 4-Amino-3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874880-58-7 | |
Record name | 4-Amino-3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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